molecular formula C12H8ClNO B14559697 3-(4-Chlorophenyl)pyridine-2-carbaldehyde CAS No. 61704-27-6

3-(4-Chlorophenyl)pyridine-2-carbaldehyde

Cat. No.: B14559697
CAS No.: 61704-27-6
M. Wt: 217.65 g/mol
InChI Key: OMIHXGDMAAXJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)pyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorophenyl group attached to the pyridine ring at the third position and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)pyridine-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2-pyridinecarboxaldehyde under specific conditions. One common method is the condensation reaction, where the two aldehydes are reacted in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as transition metal complexes can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)pyridine-2-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

3-(4-Chlorophenyl)pyridine-2-carbaldehyde can be compared with other similar compounds, such as:

    Pyridine-2-carbaldehyde: Lacks the chlorophenyl group, making it less hydrophobic and potentially less active in certain biological applications.

    3-(4-Bromophenyl)pyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    2-(4-Chlorophenyl)pyridine-3-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61704-27-6

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

3-(4-chlorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8ClNO/c13-10-5-3-9(4-6-10)11-2-1-7-14-12(11)8-15/h1-8H

InChI Key

OMIHXGDMAAXJOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.